molecular formula C21H18N4O2 B2633461 (1H-benzo[d]imidazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone CAS No. 1903269-02-2

(1H-benzo[d]imidazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2633461
CAS RN: 1903269-02-2
M. Wt: 358.401
InChI Key: PTXFMVHRVHHGQX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .


Molecular Structure Analysis

The molecular geometry, vibrational frequencies, absorption spectrum of the compound have been calculated by using the density functional theory (DFT/B3LYP) method with TZVP basis sets, and have been compared with the experimental data .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

1, 3-diazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

The compound has been utilized in the selective synthesis of related heterocyclic structures, demonstrating the versatility and efficiency of methods to create compounds with potential biological activity. For example, Zhan et al. (2019) described a method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline derivatives, showcasing the formation of C-N bonds under mild conditions, which could be related to the synthesis and functionalization of the core structure of the compound Zhenzhen Zhan, Haojie Ma, X. Cui, Peng Jiang, Jinghong Pu, Yixin Zhang, Guosheng Huang, 2019.

Antiproliferative and Antiviral Activities

The compound's derivatives have shown significant biological activities, including antiproliferative effects against cancer cell lines and antiviral properties. Mullagiri et al. (2018) synthesized conjugates related to this compound and evaluated their antiproliferative activity on human cancer cell lines, revealing considerable cytotoxicity and potential as tubulin polymerization inhibitors Kishore Mullagiri, V. Nayak, S. Sunkari, Geeta Sai Mani, S. D. Guggilapu, Burri Nagaraju, A. Alarifi, A. Kamal, 2018. Additionally, novel benzofuran-transition metal complexes exhibiting significant HIV inhibitory activity have been developed, indicating the potential of related compounds in antiviral research S. Galal, Amira S. Abd El-All, K. Hegab, A. A. Magd-El-Din, N. S. Youssef, H. El-Diwani, 2010.

Antimicrobial Activities

The compound's framework has been employed to create derivatives with significant antimicrobial properties. Bassyouni et al. (2012) synthesized derivatives exhibiting antioxidant and antimicrobial activities, highlighting the compound's utility in developing new antimicrobial agents F. Bassyouni, H. A. Tawfik, A. Hamed, M. Soltan, M. Elhefnawi, A. El-Rashedy, M. Moharam, M. A. Rehim, 2012.

Material Science and Sensor Development

The compound and its derivatives have applications in material science, including the synthesis of novel materials with specific electrochemical and photophysical properties. Albrecht et al. (2019) explored the electroluminescence and contact formation of organic light-emitting molecules related to this compound, demonstrating its potential in the development of electroluminescent materials G. Albrecht, C. Geis, J. Herr, Julia Ruhl, R. Göttlich, D. Schlettwein, 2019.

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

The safety and hazards of imidazole containing compounds can be found in the MSDS .

Future Directions

The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .

properties

IUPAC Name

3H-benzimidazol-5-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c26-21(15-6-7-17-18(11-15)24-13-23-17)25-10-8-16(12-25)27-19-5-1-3-14-4-2-9-22-20(14)19/h1-7,9,11,13,16H,8,10,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXFMVHRVHHGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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